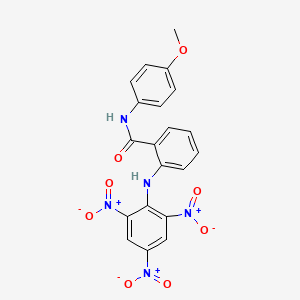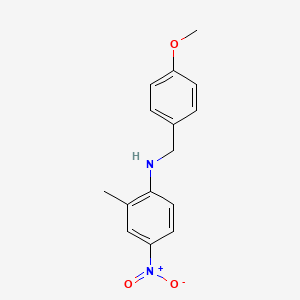![molecular formula C23H16N4O3S B5082650 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile](/img/structure/B5082650.png)
2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyran ring, a pyridine ring, and various functional groups such as amino, nitro, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and thiophenols under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like piperidine to catalyze the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups at the amino position.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. For example, the nitro group could participate in redox reactions, while the amino group could form hydrogen bonds with target proteins .
類似化合物との比較
Similar Compounds
- 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile
- 2-amino-5-[(4-methylphenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile lies in its combination of functional groups and structural features. The presence of both a nitro group and a sulfanyl group in the same molecule provides unique reactivity and potential for diverse applications. Additionally, the pyran and pyridine rings contribute to the compound’s stability and ability to interact with various biological targets .
特性
IUPAC Name |
2-amino-5-(4-nitrophenyl)sulfanyl-6-phenyl-4-pyridin-3-yl-4H-pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c24-13-19-20(16-7-4-12-26-14-16)22(31-18-10-8-17(9-11-18)27(28)29)21(30-23(19)25)15-5-2-1-3-6-15/h1-12,14,20H,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCRWJZNXVXLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-pyridinyl)piperazine](/img/structure/B5082572.png)
![2-[(4-ethyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5082584.png)
![N-(1,2-dihydro-5-acenaphthylenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5082592.png)

![1-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5082609.png)

![ethyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5082616.png)

![5'-(4-bromophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5082628.png)
![1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5082629.png)
![[1-[Acetamido-(4-methylphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate](/img/structure/B5082631.png)

![N-{1-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5082670.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5082677.png)
